[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with hydroxymethyl and isopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclobutanone with formaldehyde and isopropylamine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and isopropylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simple cyclobutyl alcohol with similar structural features but lacking the isopropylamino group.
Isopropylamine: An amine with a similar functional group but without the cyclobutyl ring.
Cyclobutanone: A ketone with a cyclobutyl ring, used as a precursor in the synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H20ClNO2 |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
[1-(hydroxymethyl)-3-(propan-2-ylamino)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)10-8-3-9(4-8,5-11)6-12;/h7-8,10-12H,3-6H2,1-2H3;1H |
InChI Key |
RADIIIZJVRWGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC(C1)(CO)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.